molecular formula C8H9BrClNO B2550331 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride CAS No. 2309462-20-0

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride

Cat. No.: B2550331
CAS No.: 2309462-20-0
M. Wt: 250.52
InChI Key: YPMUQHPCTNVHTR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride is an organic compound with the molecular formula C8H8BrNO. It is a light yellow to yellow powder or crystals or liquid. This compound is known for its applications in various fields of scientific research, particularly in chemistry and pharmacology .

Chemical Reactions Analysis

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-2-methylpyridin-3-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c1-5-8(6(2)11)3-7(9)4-10-5;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMUQHPCTNVHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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